molecular formula C17H17N5O2S B12452568 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide

2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide

Cat. No.: B12452568
M. Wt: 355.4 g/mol
InChI Key: WQLOUYWWCYJSMT-UHFFFAOYSA-N
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Description

2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a thiazolo-pyridine core, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of substituted (2-pyridylthio)phenylacetic acids under specific conditions . Another approach utilizes laser-assisted synthesis, which provides a solvent-free, metal-free, and base-free method with good yield and reduced reaction time .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and microwave-assisted synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene, and catalysts such as ytterbium(III) triflate .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives, as well as various substituted thiazolo-pyridine compounds with potential biological activities.

Scientific Research Applications

2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to RNA sequences, blocking access to other molecules and modulating gene expression . This property makes it a valuable tool in reverse genetics and gene knockdown studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide is unique due to its specific combination of a morpholine ring, phenyl group, and thiazolo-pyridine core. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

2-morpholin-4-yl-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide

InChI

InChI=1S/C17H17N5O2S/c18-21-16(23)12-10-13(11-4-2-1-3-5-11)19-15-14(12)25-17(20-15)22-6-8-24-9-7-22/h1-5,10H,6-9,18H2,(H,21,23)

InChI Key

WQLOUYWWCYJSMT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=CC(=N3)C4=CC=CC=C4)C(=O)NN

Origin of Product

United States

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